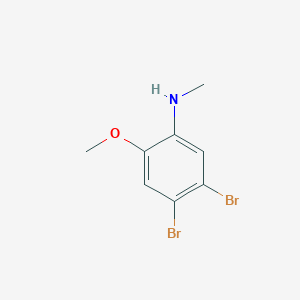

4,5-Dibromo-2-methoxy-N-methylaniline

Description

BenchChem offers high-quality 4,5-Dibromo-2-methoxy-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methoxy-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dibromo-2-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUAKWGAJXFCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675406 | |

| Record name | 4,5-Dibromo-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-09-9 | |

| Record name | 4,5-Dibromo-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Strategic Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4,5-Dibromo-2-methoxy-N-methylaniline, a polysubstituted aniline of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the critical strategic decisions and mechanistic principles that underpin a successful synthesis. We detail a four-step sequence commencing with 2-methoxyaniline, involving amine protection, regioselective dibromination, deprotection, and final N-methylation. Each stage is presented with a detailed, field-tested protocol, causality-driven explanations for experimental choices, and integrated characterization checkpoints. The guide is designed for professionals in drug development and chemical research, offering a framework for producing this and structurally related compounds with high purity and efficiency.

Introduction: The Challenge of Polysubstituted Anilines

Substituted anilines are foundational scaffolds in modern organic synthesis, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The precise control over the substitution pattern on the aniline ring is paramount, as minor positional changes of functional groups can drastically alter biological activity and material properties. The target molecule, 4,5-Dibromo-2-methoxy-N-methylaniline, presents a classic synthetic challenge: installing four different substituents onto a benzene ring with unambiguous regiochemical control.

Direct functionalization of a simple aniline precursor is often complicated by the powerful activating and directing effects of the amino group, which can lead to mixtures of isomers and over-reaction.[2] This guide outlines a strategic, multi-step pathway that navigates these challenges through the judicious use of a protecting group to modulate reactivity and ensure the desired 4,5-dibromo substitution pattern.

Strategic Planning: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule dictates the overall forward-synthesis strategy. The N-methyl group is most logically installed in the final step via methylation of the corresponding secondary amine. The dibrominated aromatic core can be traced back to a simpler, non-brominated precursor, with the bromination step being the key regiochemical challenge.

This analysis leads to a proposed four-step synthesis starting from the commercially available 2-methoxyaniline (o-anisidine). The core of this strategy is the temporary protection of the highly activating amino group as an acetamide. This serves a dual purpose: it moderates the group's activating strength to prevent runaway reactions and its steric bulk aids in directing the incoming electrophiles to the desired positions.

Sources

An In-Depth Technical Guide to 4,5-Dibromo-2-methoxy-N-methylaniline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-2-methoxy-N-methylaniline (CAS No. 1187386-09-9). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. This guide covers plausible synthetic routes, predicted spectroscopic profiles, expected chemical reactivity with a focus on cross-coupling reactions, and essential safety and handling protocols.

Introduction

4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine. Its structure, featuring two bromine atoms, a methoxy group, and an N-methylamino group on a benzene ring, makes it a potentially valuable building block in organic synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it an attractive intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. The bromine atoms, in particular, serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The N-methyl and methoxy groups can influence the molecule's solubility, electronic properties, and metabolic stability in potential pharmaceutical applications.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 4,5-Dibromo-2-methoxy-N-methylaniline is presented in Table 1. It is important to note that properties such as melting and boiling points have not been widely reported and are therefore estimated based on structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | 4,5-Dibromo-2-methoxy-N-methylaniline | N/A |

| CAS Number | 1187386-09-9 | [1][2] |

| Molecular Formula | C₈H₉Br₂NO | [1][2] |

| Molecular Weight | 294.97 g/mol | [1][2] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Melting Point | Not reported (estimated >50 °C) | Inferred |

| Boiling Point | Not reported (estimated >300 °C) | Inferred |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis and Elucidation

Proposed Synthetic Pathway

The proposed synthesis involves an initial N-methylation of 2-methoxyaniline, followed by a regioselective dibromination of the resulting 2-methoxy-N-methylaniline. This sequence is often preferable to avoid potential side reactions associated with the unprotected aniline during bromination.

Caption: Proposed two-step synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-methoxy-N-methylaniline

-

To a solution of 2-methoxyaniline (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add dimethyl sulfate (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methoxy-N-methylaniline. The synthesis of N-methylanilines using various methylating agents is a well-established transformation.[3][4]

Step 2: Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline

-

Dissolve 2-methoxy-N-methylaniline (1.0 eq.) in chloroform.

-

Cool the solution to 0-5°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (2.1 eq.) portion-wise over a period of 1 hour, maintaining the temperature below 10°C. The use of NBS for the bromination of anilines is a common and effective method.[5][6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture sequentially with aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,5-Dibromo-2-methoxy-N-methylaniline.

Rationale for Experimental Choices

-

N-Methylation First: Performing N-methylation before bromination protects the amino group and can lead to a cleaner reaction with better regioselectivity during the subsequent bromination step.

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination, often providing higher yields and better selectivity.[5][6]

-

Chloroform as Solvent: Chloroform is a common solvent for bromination reactions as it is relatively inert under the reaction conditions.

Predicted Spectroscopic Profile

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).- Methoxy group: A singlet around δ 3.8-4.0 ppm (3H).- N-Methyl group: A singlet around δ 2.8-3.0 ppm (3H).- NH proton: A broad singlet (if visible) around δ 4.0-5.0 ppm. |

| ¹³C NMR | - Aromatic carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with two carbons bearing bromine atoms shifted to lower field.- Methoxy carbon: A signal around δ 55-60 ppm.- N-Methyl carbon: A signal around δ 30-35 ppm. |

| IR Spectroscopy | - N-H stretch: A peak around 3300-3400 cm⁻¹.- C-H stretches (aromatic and aliphatic): Peaks around 2800-3100 cm⁻¹.- C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.- C-N stretch: A peak around 1200-1300 cm⁻¹.- C-O stretch (ether): A strong peak around 1000-1100 cm⁻¹.- C-Br stretch: Peaks in the fingerprint region (< 800 cm⁻¹). |

| Mass Spectrometry | - Molecular ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1). The nominal mass would be around 295 m/z. |

Chemical Reactivity and Potential Applications

The chemical reactivity of 4,5-Dibromo-2-methoxy-N-methylaniline is dictated by its functional groups: the N-methylamino group, the methoxy group, the two bromine atoms, and the aromatic ring.

Reactivity of the Aryl Bromides

The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the 4- and 5-positions. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and a base.[1][7][8][9][10]

Caption: A representative Suzuki-Miyaura coupling reaction.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the positions of the bromine atoms. This is a powerful tool for the synthesis of more complex aniline derivatives.[11][12][13][14][15]

Reactivity of the Amino and Methoxy Groups

The N-methylamino group is a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring. However, the presence of two bromine atoms and a methoxy group already heavily substitutes the ring, making further electrophilic substitution challenging and likely requiring harsh conditions. The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine.[16]

The methoxy group is also an activating, ortho-para directing group. Its presence influences the electronic properties of the aromatic ring.

Potential Applications

Given its structural features, 4,5-Dibromo-2-methoxy-N-methylaniline is a promising scaffold for:

-

Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. The dibromo functionality allows for the exploration of structure-activity relationships through the introduction of diverse substituents via cross-coupling reactions.

-

Materials Science: As a monomer or intermediate for the synthesis of functional polymers, dyes, and organic electronic materials. The aromatic core and the potential for derivatization can be exploited to tune the optical and electronic properties of the resulting materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4,5-Dibromo-2-methoxy-N-methylaniline is not widely available, general precautions for handling halogenated anilines should be strictly followed. Anilines as a class of compounds can be toxic and are often skin and eye irritants.[17][18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[17]

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[17]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Li, J., et al. (2014). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction of mono-, di- and tribromoanilines with aryl boronic acids in aqueous N,Ndimethylformamide (DMF). ResearchGate. [Link]

-

The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a. ResearchGate. [Link]

-

The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]

-

eChemHub. FINE CHEMICALS Solutions. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1534-1540. [Link]

-

Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Aniline Safety Data Sheet. [Link]

-

Supplementary Information. [Link]

-

Techno PharmChem. ANILINE Safety Data Sheet. [Link]

-

Supporting Information. MPG.PuRe. [Link]

-

ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

National Institutes of Health. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. [Link]

-

Supplementary Information. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Global Safety Management. Aniline Safety Data Sheet. [Link]

-

MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. [Link]

-

PubChem. 4,5-Dimethoxy-2-methylaniline. [Link]

-

DSpace@MIT. Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]

-

ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo-. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-2-methyl-. [Link]

-

PubChem. 4-Bromo-2-methoxyaniline. [Link]

-

The Good Scents Company. 1,3-benzodioxole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,5-Dibromo-2-methoxy-N-methylaniline CAS#: 1187386-09-9 [m.chemicalbook.com]

- 3. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. 3,5-Dibromo-2-methylaniline | 67365-47-3 | Benchchem [benchchem.com]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

- 18. technopharmchem.com [technopharmchem.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4,5-Dibromo-2-methoxy-N-methylaniline (CAS: 1187386-09-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

This document provides a comprehensive technical overview of 4,5-Dibromo-2-methoxy-N-methylaniline, a halogenated aromatic amine. As a substituted aniline, this compound is recognized primarily as a synthetic intermediate or building block in medicinal chemistry and materials science.[1] The unique arrangement of its functional groups—two bromine atoms, a methoxy group, and an N-methylamino group—offers a versatile scaffold for creating more complex molecular architectures. This guide will delve into its molecular profile, propose a logical synthetic strategy based on established chemical principles, discuss its potential reactivity and applications in drug discovery, and outline critical safety and handling protocols based on data from analogous structures.

Section 2: Molecular Profile and Physicochemical Properties

4,5-Dibromo-2-methoxy-N-methylaniline belongs to the class of polysubstituted anilines. The electronic properties of the aromatic ring are significantly influenced by the interplay between the electron-donating methoxy and N-methylamino groups and the electron-withdrawing bromine atoms.[1] This electronic profile dictates the molecule's reactivity in subsequent chemical transformations.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 1187386-09-9 | [2] |

| Molecular Formula | C₈H₉Br₂NO | - |

| Molecular Weight | 306.97 g/mol | - |

| IUPAC Name | 4,5-dibromo-2-methoxy-N-methylaniline | - |

| Predicted XlogP | 3.5 - 4.0 (Estimated) | - |

| Predicted Boiling Point | >300 °C (Estimated) | - |

| Predicted Melting Point | Not available; expected to be a solid at room temperature. | - |

Section 3: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines requires careful control of regioselectivity, as the strong activating nature of the amino group can lead to multiple side products.[1] A logical and controlled approach to synthesizing 4,5-Dibromo-2-methoxy-N-methylaniline would involve the direct bromination of a suitable precursor, 2-methoxy-N-methylaniline.

Causality of Synthetic Choices:

-

Starting Material: 2-Methoxy-N-methylaniline is selected as the precursor because the methoxy and N-methylamino groups are already in the desired positions, simplifying the reaction to a single dibromination step.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for laboratory-scale synthesis.[3] It is a solid, making it safer and easier to handle, and it provides a controlled, slow release of electrophilic bromine, which can help prevent over-bromination and improve selectivity.

-

Solvent: A polar aprotic solvent like chloroform or acetonitrile is suitable. It can dissolve the starting material and the NBS without reacting with them.

-

Temperature: Performing the reaction at a reduced temperature (e.g., 0-5 °C) is crucial to manage the high reactivity of the aniline derivative and to minimize the formation of undesired isomers or polybrominated products.[1]

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Synthetic Protocol:

-

Preparation: Dissolve 1.0 equivalent of 2-methoxy-N-methylaniline in anhydrous chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes to bring the temperature to 0-5 °C.

-

Reagent Addition: Add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C. The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine, but the ring remains highly activated.[1]

-

Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Section 4: Spectroscopic Characterization (Anticipated Data)

Structural confirmation of the synthesized product is paramount. While experimental spectra for this specific molecule are not publicly available, we can predict the key signals based on its functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals | Rationale |

| ¹H NMR | Singlet ~7.0-7.5 ppm (1H, Ar-H)Singlet ~6.5-7.0 ppm (1H, Ar-H)Singlet ~3.8-4.0 ppm (3H, -OCH₃)Singlet ~2.8-3.0 ppm (3H, -NCH₃) | The two aromatic protons are in different electronic environments and will appear as singlets due to the lack of adjacent protons. The methoxy and N-methyl protons will also appear as distinct singlets. |

| ¹³C NMR | 10-12 peaks expected in the 30-155 ppm range. | Key signals would include those for the N-methyl carbon (~30 ppm), methoxy carbon (~56 ppm), aromatic carbons attached to bromine (~110-120 ppm), and other aromatic carbons (~120-155 ppm). |

| FT-IR (cm⁻¹) | 2850-3000 (C-H stretch)1500-1600 (C=C aromatic stretch)1200-1250 (C-O stretch)1000-1100 (C-N stretch)550-750 (C-Br stretch) | These absorption bands are characteristic of the functional groups present in the molecule. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ~307, showing a characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4). | The presence of two bromine atoms gives a highly recognizable isotopic signature. |

Section 5: Reactivity and Potential Applications in Drug Discovery

The utility of 4,5-Dibromo-2-methoxy-N-methylaniline in drug development lies in its potential as a versatile chemical scaffold. The two bromine atoms are prime handles for further functionalization via metal-catalyzed cross-coupling reactions.

Key Reactive Sites:

-

Bromine Atoms (C4, C5): These sites are susceptible to substitution through reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkyne groups. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Aromatic Ring: The ring can potentially undergo further electrophilic substitution, although the existing substitution pattern makes this less predictable.

-

N-Methylamino Group: The nitrogen atom retains some nucleophilicity and basicity, and the N-H bond (if present in a precursor) could be a site for further derivatization.

This compound serves as a valuable precursor for creating libraries of novel molecules for screening.[1] For instance, substituted anilines and methoxy-phenyl structures are common motifs in potent and selective BET bromodomain inhibitors, which are being investigated as anti-cancer agents.[4]

Sources

- 1. 3,5-Dibromo-2-methylaniline | 67365-47-3 | Benchchem [benchchem.com]

- 2. echemhub.com [echemhub.com]

- 3. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,5-Dibromo-2-methoxy-N-methylaniline: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 4,5-Dibromo-2-methoxy-N-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a reliable reference for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine. The strategic placement of two bromine atoms, a methoxy group, and an N-methylamino group on the benzene ring dictates a unique electronic environment, which in turn governs its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and purity, as well as for predicting its reactivity and potential interactions in biological systems.

This guide will deconstruct the anticipated features in the ¹H NMR, ¹³C NMR, IR, and mass spectra of the title compound. Each section will provide a rationale for the predicted data, drawing comparisons with known spectra of similar molecules.

Figure 1. Chemical structure of 4,5-Dibromo-2-methoxy-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,5-Dibromo-2-methoxy-N-methylaniline, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and the electronic nature of the aromatic ring.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the N-H proton, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy and N-methylamino groups and the electron-withdrawing bromine atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | 6.8 - 7.0 | Singlet | N/A |

| Aromatic H-6 | 6.5 - 6.7 | Singlet | N/A |

| N-H | 3.5 - 4.5 | Broad Singlet | N/A |

| O-CH₃ | 3.8 - 4.0 | Singlet | N/A |

| N-CH₃ | 2.8 - 3.0 | Singlet | N/A |

Rationale for Predictions:

-

Aromatic Protons: The two aromatic protons, H-3 and H-6, are in different electronic environments. H-3 is situated between the electron-donating methoxy group and a bromine atom, while H-6 is adjacent to the N-methylamino group. Both are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-donating groups will shield these protons, causing them to appear in the upfield region of the aromatic spectrum. Data from similar substituted anilines supports these predictions.[1]

-

N-H Proton: The N-H proton signal is expected to be a broad singlet, a characteristic feature of amines due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Methoxy and N-Methyl Protons: The methoxy (O-CH₃) and N-methyl (N-CH₃) protons will each appear as sharp singlets, as there are no adjacent protons to couple with. The methoxy protons are expected to be slightly more downfield than the N-methyl protons due to the greater electronegativity of the oxygen atom. This is consistent with data for various methoxy- and N-methylanilines.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-N) | 145 - 150 |

| C-2 (C-O) | 150 - 155 |

| C-3 (C-H) | 115 - 120 |

| C-4 (C-Br) | 110 - 115 |

| C-5 (C-Br) | 110 - 115 |

| C-6 (C-H) | 110 - 115 |

| O-CH₃ | 55 - 60 |

| N-CH₃ | 30 - 35 |

Rationale for Predictions:

-

Aromatic Carbons: The carbons directly attached to the electronegative nitrogen (C-1) and oxygen (C-2) atoms will be the most downfield in the aromatic region. The carbons bonded to bromine (C-4 and C-5) will also be significantly shifted, while the carbons attached to hydrogen (C-3 and C-6) will be the most upfield. The predicted shifts are based on additive models and comparison with data for compounds like 4-bromo-2-methylaniline and 4-methoxy-N-methylaniline.[1][2]

-

Aliphatic Carbons: The methoxy carbon (O-CH₃) will appear in the typical range for such groups, around 55-60 ppm. The N-methyl carbon (N-CH₃) will be more upfield, in the 30-35 ppm range, which is characteristic for N-alkyl groups in anilines.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2. Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4,5-Dibromo-2-methoxy-N-methylaniline is expected to show characteristic absorption bands for the N-H bond, C-N bonds, C-O bond, aromatic C-H and C=C bonds, and C-Br bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Bending | 1580 - 1620 | Medium to Strong |

| N-H Bending | 1500 - 1550 | Medium |

| Aromatic C-N Stretch | 1250 - 1340 | Strong |

| Aryl-O Stretch | 1200 - 1275 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Rationale for Predictions:

-

N-H Vibrations: As a secondary amine, a single, sharp N-H stretching band is expected in the region of 3350-3450 cm⁻¹.[3][4] This is a key diagnostic peak. An N-H bending vibration is also anticipated around 1500-1550 cm⁻¹.

-

C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.[3] The aromatic C=C bending vibrations will give rise to bands in the 1580-1620 cm⁻¹ region.

-

C-N and C-O Stretches: The aromatic C-N stretching vibration is expected to be a strong band in the 1250-1340 cm⁻¹ range.[3] The aryl-O stretch from the methoxy group will also be a strong absorption, typically around 1200-1275 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibrations occur at low wavenumbers, typically in the 500-600 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 4,5-Dibromo-2-methoxy-N-methylaniline is expected to show a characteristic molecular ion peak cluster due to the presence of two bromine atoms.

| m/z | Predicted Identity | Notes |

| 294, 296, 298 | [M]⁺ | Molecular ion cluster. The isotopic pattern (approx. 1:2:1 ratio) is characteristic of a molecule containing two bromine atoms.[5][6] |

| 279, 281, 283 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 215, 217 | [M - Br]⁺ | Loss of a bromine radical. |

| 184, 186 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of a bromine atom. |

Rationale for Predictions:

-

Molecular Ion: The molecular weight of 4,5-Dibromo-2-methoxy-N-methylaniline is approximately 296 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 294, 296, and 298, with relative intensities of approximately 1:2:1.[5][6] This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms.

-

Fragmentation: Common fragmentation pathways for aromatic amines and ethers include the loss of small radicals. The loss of a methyl group (15 Da) from either the methoxy or N-methyl group is a likely initial fragmentation step.[7] The loss of a bromine atom (79 or 81 Da) is another probable fragmentation pathway. Further fragmentation of these initial daughter ions will lead to the other observed peaks.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,5-Dibromo-2-methoxy-N-methylaniline

Abstract: This technical guide provides a detailed analysis of the anticipated molecular structure and conformational preferences of 4,5-Dibromo-2-methoxy-N-methylaniline. In the absence of published single-crystal X-ray diffraction data for this specific compound, this document synthesizes established principles of physical organic chemistry and conformational analysis of related substituted anilines and anisoles to predict its low-energy three-dimensional arrangement. We delve into the complex interplay of steric hindrance and electronic effects imposed by the ortho-methoxy and N-methylamino groups, as well as the vicinal dibromo substituents. Furthermore, this guide presents robust, field-proven methodologies for the empirical and computational validation of the predicted conformation, offering researchers a practical framework for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Introduction

4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine with potential utility as a building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] The precise three-dimensional structure and conformational dynamics of such molecules are paramount, as they dictate intermolecular interactions, receptor binding affinity, and overall material properties. The substitution pattern—featuring a sterically demanding arrangement of methoxy and N-methylamino groups at the C2 and C1 positions, respectively, alongside bulky bromine atoms at C4 and C5—presents a compelling case study in non-bonding interactions and their influence on molecular geometry.

This guide aims to:

-

Deconstruct the steric and electronic contributions of each substituent to the overall molecular conformation.

-

Propose the most probable low-energy conformation based on these foundational principles.

-

Provide detailed, actionable protocols for researchers to experimentally and computationally validate the proposed structure.

Structural Analysis: Steric and Electronic Contributions

The conformation of 4,5-Dibromo-2-methoxy-N-methylaniline is primarily governed by the energetic cost of steric repulsion between adjacent groups, balanced by the drive to maximize favorable electronic interactions, such as resonance.

The Anisole Moiety: Conformational Preference of the 2-Methoxy Group

The methoxy group (-OCH₃) is a strong electron-donating group via resonance and electron-withdrawing via induction.[2] In simple anisoles, the methoxy group generally prefers a planar conformation with the benzene ring to maximize π-orbital overlap. However, the presence of a bulky ortho-substituent, in this case, the N-methylamino group, introduces significant steric strain. This forces the C(Ar)-O-C(H₃) bond to twist out of the plane of the aromatic ring. This deviation from planarity disrupts resonance but alleviates the high energetic penalty of van der Waals repulsion between the methoxy methyl group and the N-methylamino substituent.

The N-Methylaniline Moiety: The "Ortho Effect" and Nitrogen Geometry

The N-methylamino group is also a potent electron-donating group. The geometry of the nitrogen atom in aromatic amines represents a compromise between sp³ (pyramidal) and sp² (planar) hybridization.[3] A more planar geometry enhances resonance stabilization by aligning the nitrogen lone pair with the aromatic π-system.

However, the presence of an ortho-substituent gives rise to the "ortho effect," which sterically inhibits interactions at the amino group.[4][5] In this molecule, the 2-methoxy group sterically hinders the N-methylamino group. This interaction is expected to cause two primary conformational adjustments:

-

Rotation of the C-N Bond: The N-methyl group will likely orient itself away from the methoxy group to minimize steric clash.

-

Increased Pyramidalization at Nitrogen: The steric pressure from the ortho-methoxy group may inhibit the nitrogen from achieving a fully planar, sp²-hybridized state, slightly reducing its resonance interaction with the ring.

The Dibromo Substituents: Steric and Electronic Influence

The bromine atoms at the C4 and C5 positions are large and electron-withdrawing by induction. While their steric bulk is significant, their position relative to the key ortho interaction is less direct. Their primary influence is electronic, withdrawing electron density from the ring. They also add considerable mass and volume to the molecule, which will influence crystal packing and solubility.[6]

Predicted Molecular Conformation

Synthesizing these factors, the lowest-energy conformation of 4,5-Dibromo-2-methoxy-N-methylaniline is predicted to exhibit significant out-of-plane twisting of both the methoxy and N-methylamino substituents to relieve the severe steric strain between them.

-

Methoxy Group: The C(Ar)-O bond will be rotated such that the methyl group is directed away from the N-methylamino group.

-

N-Methylamino Group: Similarly, the C(Ar)-N bond will be rotated to position its methyl group away from the methoxy group.

-

Overall Geometry: The molecule will adopt a conformation that maximizes the distance between the methyl protons of the methoxy group and the methyl protons of the N-methylamino group. This steric avoidance is the dominant conformational driver and will likely override the energetic preference for full planarity and maximum resonance.

Caption: Predicted structure highlighting the key steric interaction.

Methodologies for Conformational Validation

A dual-pronged approach combining computational modeling and experimental spectroscopy provides the most robust pathway to confirming the molecule's conformation.

Integrated Workflow for Structural Elucidation

The logical flow involves using computational methods to predict stable conformers and their expected spectroscopic signatures, followed by experimental NMR analysis to validate these predictions.

Caption: Workflow for conformational analysis.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically 2D Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments, is the premier solution-state method for determining conformation.[7] The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons. A strong NOE signal between the protons of the N-methyl group and the methoxy group would unequivocally confirm their spatial proximity, validating the predicted twisted conformation.

Table 1: Experimental Protocol for 2D NOESY/ROESY Analysis

| Step | Procedure | Rationale & Key Parameters |

|---|---|---|

| 1. Sample Preparation | Dissolve ~5-10 mg of 4,5-Dibromo-2-methoxy-N-methylaniline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. | Ensure sufficient concentration for 2D experiments. The choice of solvent can influence conformation; consistency is key. |

| 2. Instrument Setup | Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity. Tune and shim the instrument meticulously. | High field strength is crucial for resolving potentially overlapping signals in the aromatic region. |

| 3. Acquire Standard Spectra | Record standard 1D ¹H and ¹³C{¹H} spectra. | To assign all proton and carbon signals, which is a prerequisite for interpreting the 2D spectrum.[8] |

| 4. Acquire 2D NOESY/ROESY | Perform a phase-sensitive 2D NOESY (for small to medium molecules) or ROESY (to avoid zero-crossing issues) experiment. | Key Parameter (Mixing Time): A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup and minimize spin diffusion. |

| 5. Data Processing & Analysis | Process the 2D data with appropriate window functions. Look for cross-peaks that connect protons close in space (< 5 Å). | The critical analysis is to search for a cross-peak between the N-CH₃ resonance and the O-CH₃ resonance. The presence of this peak confirms their proximity. Also, look for NOEs between these methyl groups and the aromatic protons (H3 and H6) to define their orientation relative to the ring. |

Computational Approach: Density Functional Theory (DFT)

Quantum mechanical calculations provide a powerful, predictive tool to identify low-energy conformers and their relative stabilities.[9] A DFT-based conformational search and geometry optimization can be performed to map the potential energy surface.

Table 2: Protocol for DFT-Based Conformational Analysis

| Step | Procedure | Rationale & Key Parameters |

|---|---|---|

| 1. Initial Structure Generation | Build the 3D structure of 4,5-Dibromo-2-methoxy-N-methylaniline in a molecular modeling program. | Create a reasonable starting geometry for optimization. |

| 2. Conformational Search | Perform a systematic or stochastic conformational search by rotating the key dihedral angles (C1-C2-O-CH₃ and C2-C1-N-CH₃). | To explore the potential energy surface and identify all plausible low-energy minima. |

| 3. Geometry Optimization | For each identified conformer, perform a full geometry optimization using DFT. | Method/Basis Set: A common and reliable level of theory is B3LYP with a 6-311+G(d,p) basis set. This combination provides a good balance of accuracy and computational cost for organic molecules. |

| 4. Frequency Calculation | Perform a frequency calculation on each optimized structure at the same level of theory. | This step is crucial for two reasons: 1) To confirm that the structure is a true energy minimum (no imaginary frequencies). 2) To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate relative energy calculations. |

| 5. Energy Analysis | Compare the relative energies (including ZPVE) of all stable conformers. | The conformer with the lowest energy is the predicted most abundant species in the gas phase. Solvent effects can be modeled using a polarizable continuum model (PCM) for comparison with solution-state NMR data. |

Expected Spectroscopic Signatures

Based on the predicted non-planar conformation, the following NMR signatures are anticipated.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | Aromatic H-3 | ~6.8 - 7.0 | Shielded by ortho -OCH₃ and para -NHCH₃ (if resonance is partially active). |

| Aromatic H-6 | ~7.2 - 7.4 | Less shielded environment compared to H-3. | |

| N-H | Variable, ~3.5 - 4.5 | Position is concentration and solvent dependent. May be broad. | |

| O-CH₃ | ~3.8 - 4.0 | Typical range for an anisole methyl group. | |

| N-CH₃ | ~2.8 - 3.0 | Typical range for an N-methylaniline methyl group.[10] | |

| ¹³C | C1 (-NHCH₃) | ~145 - 150 | Attached to electron-donating nitrogen. |

| C2 (-OCH₃) | ~150 - 155 | Attached to electron-donating oxygen. | |

| C3 | ~110 - 115 | Shielded carbon ortho to -OCH₃. | |

| C4 (-Br) | ~112 - 118 | Attached to bromine, subject to heavy atom effect. | |

| C5 (-Br) | ~115 - 120 | Attached to bromine, subject to heavy atom effect. | |

| C6 | ~125 - 130 | Aromatic CH. | |

| O-CH₃ | ~55 - 60 | Standard methoxy carbon chemical shift. |

| | N-CH₃ | ~30 - 35 | Standard N-methyl carbon chemical shift.[10] |

Conclusion

The molecular conformation of 4,5-Dibromo-2-methoxy-N-methylaniline is dictated by a classic trade-off between resonance stabilization, which favors planarity, and steric repulsion, which demands non-planarity. Due to the severe steric clash between the ortho-disposed N-methylamino and methoxy groups, the molecule is predicted to adopt a twisted conformation where both substituents are rotated significantly out of the aromatic plane. This guide provides a comprehensive framework for validating this hypothesis through a synergistic application of high-field 2D NMR spectroscopy and DFT calculations. This integrated approach represents a best-practice standard in modern chemical research for the unambiguous structural elucidation of complex organic molecules.

References

-

PubChem. (n.d.). 4-Bromo-5-methoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2007). Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics. Retrieved from [Link]

-

Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Retrieved from [Link]

-

Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

-

PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2000). Brominated anisoles and cresols in the red alga Polysiphonia sphaerocarpa. National Institutes of Health. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). 2,6-Dibromo-4-methylaniline. National Institutes of Health. Retrieved from [Link]

-

ACS Publications. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

-

YouTube. (2020). Bromination of Anisole. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

-

YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. Retrieved from [Link]

-

PubMed. (n.d.). Asymmetric Metabolic N-oxidation of N-ethyl-N-methylaniline by Purified Flavin-Containing Monooxygenase. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

-

PubMed. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2021). Brominated Flame Retardants in Antarctic Air in the Vicinity of Two All-Year Research Stations. International Journal of Molecular Sciences. Retrieved from [Link]

-

Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers. Retrieved from [Link]

-

CORE. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

-

MDPI. (n.d.). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Bromo-2-methylaniline, 97%. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Methoxy-N-phenylaniline. National Institutes of Health. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

Sources

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. quora.com [quora.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline: Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4,5-Dibromo-2-methoxy-N-methylaniline, a key intermediate in pharmaceutical and materials science. The document emphasizes a strategy rooted in electrophilic aromatic substitution, detailing the selection of optimal starting materials and the rationale behind the proposed synthetic route. A detailed experimental protocol, comparative analysis of alternative approaches, and safety considerations are presented to equip researchers with the necessary knowledge for a successful and reproducible synthesis.

Introduction and Strategic Overview

4,5-Dibromo-2-methoxy-N-methylaniline is a polysubstituted aromatic amine whose structural complexity makes it a valuable building block in the synthesis of a variety of target molecules. The judicious placement of its functional groups—two bromine atoms, a methoxy group, and an N-methylamino group—offers multiple points for further chemical modification. The core of any successful synthesis of this compound lies in a well-controlled electrophilic aromatic substitution strategy, particularly the bromination of a suitably substituted aniline precursor.

The primary challenge in the synthesis of polysubstituted aromatics is achieving the desired regioselectivity. In the case of 4,5-Dibromo-2-methoxy-N-methylaniline, the methoxy and N-methylamino groups, both being ortho-, para-directing, synergistically activate the aromatic ring towards electrophilic attack. This guide will focus on the most direct and efficient synthetic route, which commences with the commercially available precursor, 2-methoxy-N-methylaniline.

Recommended Synthetic Pathway: Dibromination of 2-methoxy-N-methylaniline

The most logical and efficient route to 4,5-Dibromo-2-methoxy-N-methylaniline is the direct dibromination of 2-methoxy-N-methylaniline. This approach is favored due to its atom economy and the reduced number of synthetic steps.

"4,5-Dibromo-2-methoxy-N-methylaniline" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Dibromo-2-methoxy-N-methylaniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility of 4,5-Dibromo-2-methoxy-N-methylaniline in a range of common organic solvents. In the absence of specific experimental data in publicly available literature, this document synthesizes theoretical principles of chemical solubility with an in-depth analysis of the compound's molecular structure to offer valuable predictions for researchers, scientists, and professionals in drug development. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline is provided, ensuring a practical framework for laboratory application.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 4,5-Dibromo-2-methoxy-N-methylaniline, is a critical physicochemical property that governs its behavior in various stages of drug discovery and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding how a compound interacts with different solvents is paramount. This guide will delve into the predicted solubility profile of 4,5-Dibromo-2-methoxy-N-methylaniline, offering a foundational understanding for its application in research and development.

Molecular Structure and its Influence on Solubility

To predict the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline, a thorough examination of its molecular structure is essential. The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Ring: The core benzene ring is inherently nonpolar.

-

Bromo Substituents: The two bromine atoms are large, polarizable, and electron-withdrawing, contributing to the overall molecular weight and introducing significant van der Waals forces.

-

Methoxy Group (-OCH₃): This group introduces a degree of polarity due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.

-

N-methylaniline Group (-NHCH₃): The secondary amine is a key feature, capable of acting as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (at the nitrogen's lone pair). The methyl group adds a small degree of nonpolar character.

Overall, 4,5-Dibromo-2-methoxy-N-methylaniline can be classified as a moderately polar molecule. The presence of both polar (amine, methoxy) and nonpolar (aromatic ring, bromine atoms) characteristics suggests that its solubility will be highly dependent on the nature of the solvent. The fundamental principle of "like dissolves like" will be the guiding tenet for our predictions.[1]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline across a spectrum of organic solvents. These predictions are qualitative and should be confirmed by experimental validation as outlined in Section 4.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Insoluble | The high polarity of the amine and methoxy groups will likely prevent significant dissolution in a purely nonpolar solvent like hexane. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, potentially leading to better solubility than in aliphatic nonpolar solvents. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions without being a strong hydrogen bond donor or acceptor. It should effectively solvate the polar regions of the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate can act as a hydrogen bond acceptor, interacting with the N-H group of the aniline. Its moderate polarity makes it a versatile solvent. |

| Acetone | Polar Aprotic | High | Acetone is a strong hydrogen bond acceptor and has a significant dipole moment, which should allow for effective solvation of 4,5-Dibromo-2-methoxy-N-methylaniline. |

| Isopropanol | Polar Protic | Moderate | As a protic solvent, isopropanol can engage in hydrogen bonding with both the amine and methoxy groups. However, its hydrocarbon chain may limit the solubility of this relatively large molecule. |

| Methanol | Polar Protic | Moderate to High | Methanol is a small, highly polar protic solvent that can effectively form hydrogen bonds. It is expected to be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a powerful solvent for a wide range of organic compounds. |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic ring and the two heavy bromine atoms will likely dominate the molecule's character, making it insoluble in water despite the presence of hydrogen bonding groups. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline, the following detailed protocol is recommended. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear, reproducible endpoint.

Materials and Equipment

-

4,5-Dibromo-2-methoxy-N-methylaniline (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,5-Dibromo-2-methoxy-N-methylaniline into a series of vials. An excess is crucial to ensure a saturated solution is formed.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Add a small magnetic stir bar to each vial and securely cap them.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stir plate.

-

Stir the suspensions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of 4,5-Dibromo-2-methoxy-N-methylaniline of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol or a mobile phase component).

-

Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solutions with a known volume of the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 4,5-Dibromo-2-methoxy-N-methylaniline in the diluted samples.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 4,5-Dibromo-2-methoxy-N-methylaniline.

Discussion and Practical Implications

The predicted solubility profile of 4,5-Dibromo-2-methoxy-N-methylaniline suggests that polar aprotic solvents such as dichloromethane, acetone, and DMSO are likely to be the most effective for solubilizing this compound. This information is critical for several applications:

-

Synthetic Chemistry: The choice of solvent for a reaction involving this compound will significantly impact reaction rates and yields. A solvent in which the compound is highly soluble is generally preferred.

-

Purification: For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal. A mixture of solvents, such as methanol/water or DCM/hexane, could be explored.

-

Drug Formulation: If this compound were to be developed as an API, its low predicted aqueous solubility would present a significant challenge for oral bioavailability. Formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations might be necessary.

Visualizing the Relationship between Polarity and Solubility

The "like dissolves like" principle can be visualized as a continuum. The predicted solubility of 4,5-Dibromo-2-methoxy-N-methylaniline is expected to be highest in solvents with a polarity that is well-matched to its own moderately polar nature.

Sources

Purity analysis of "4,5-Dibromo-2-methoxy-N-methylaniline"

An In-Depth Technical Guide to the Purity Analysis of 4,5-Dibromo-2-methoxy-N-methylaniline

Foreword: Beyond the Chromatogram

In the landscape of pharmaceutical development and fine chemical synthesis, the active pharmaceutical ingredient (API) or key intermediate is the protagonist of the story. However, the narrative of its safety, efficacy, and stability is often dictated by the minor characters: the impurities. The purity of a compound like 4,5-Dibromo-2-methoxy-N-methylaniline , a potentially valuable substituted aniline intermediate[1], is not merely a percentage on a certificate of analysis; it is a comprehensive profile that reveals the elegance of the synthesis, the robustness of the process controls, and the ultimate safety of the final product.

This guide is designed for the discerning researcher and drug development professional. It eschews rigid templates to provide a logical, in-depth exploration of how to establish a scientifically sound and defensible purity profile for this specific molecule. We will not just list protocols; we will dissect the causality behind our analytical choices, building a self-validating system of analysis grounded in first principles and regulatory expectations.[2][3]

The Genesis of Impurities: A Synthetic Post-Mortem

To control impurities, one must first understand their origin.[2] A purity analysis that ignores the synthetic route is an exercise in observation without insight. While the exact commercial synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline may be proprietary, a logical laboratory-scale synthesis can be postulated, providing a roadmap to potential process-related impurities.

A plausible pathway involves the controlled bromination of a 2-methoxyaniline precursor, followed by N-methylation. This immediately suggests several classes of potential impurities.

-

Unreacted Starting Materials & Intermediates:

-

2-Methoxy-N-methylaniline: The direct precursor for the bromination step. Its presence would indicate an incomplete bromination reaction.

-

4,5-Dibromo-2-methoxyaniline: The unmethylated intermediate. Its presence signifies an incomplete N-methylation step.

-

-

By-products from Incomplete or Over-Reactions:

-

Mono-brominated Isomers: Species such as 4-bromo-2-methoxy-N-methylaniline or 5-bromo-2-methoxy-N-methylaniline can arise from incomplete bromination.[4][5]

-

Alternative Dibromo Isomers: The directing effects of the methoxy and N-methyl groups could lead to trace amounts of other dibromo-isomers (e.g., 3,5-dibromo- or 3,6-dibromo- species) if reaction conditions are not perfectly controlled.[6][7]

-

-

Reagent-Related Impurities:

-

Degradants:

-

Aromatic amines are susceptible to oxidation, which can form colored impurities and polymeric by-products, especially upon exposure to air and light.[8]

-

The following diagram illustrates this impurity landscape, providing a foundational map for our analytical strategy.

Caption: Impurity map for 4,5-Dibromo-2-methoxy-N-methylaniline.

The Orthogonal Analytical Approach: A Triad of Confidence

No single analytical technique can provide a complete picture of purity. A robust analysis relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-validate findings. For this compound, our primary tools will be High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Causality: HPLC is the premier technique for the purity assessment of non-volatile organic molecules like our target compound. Its strength lies in its ability to separate compounds with very similar structures (e.g., positional isomers) and provide precise quantification. We opt for a Reversed-Phase (RP-HPLC) method because the analyte is moderately polar, allowing for excellent retention and separation on a non-polar stationary phase.[10][11][12]

Experimental Protocol: RP-HPLC for Purity Determination

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent. A C18 phase provides the necessary hydrophobicity to retain and separate the brominated aromatic rings.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, sharpening the peaks of the basic aniline moiety by minimizing tailing from interactions with residual silica silanols.[12]

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient Elution: A gradient is essential to elute both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable timeframe.

-

0-2 min: 30% B

-

2-20 min: 30% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 30% B

-

26-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

-

Detection: PDA detector scanning from 200-400 nm. Monitoring at 254 nm is a good starting point for aromatic compounds. A PDA detector is invaluable as it provides spectral data to help assess peak purity.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection Volume: 10 µL.

Data Presentation: Hypothetical Purity Analysis

| Peak ID | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 8.5 | 0.08 | Mono-bromo Isomer |

| 2 | 12.1 | 0.15 | 4,5-Dibromo-2-methoxyaniline |

| 3 | 14.5 | 99.70 | 4,5-Dibromo-2-methoxy-N-methylaniline |

| 4 | 16.2 | 0.07 | Positional Isomer |

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

Causality: While HPLC excels with the main component and non-volatile impurities, it is blind to highly volatile substances like residual solvents from the synthesis. GC-MS is the ideal complementary technique for identifying and quantifying these volatile and semi-volatile organic impurities.[13][14][15] The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

-

Instrumentation: A GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

-

Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This low-polarity phase is robust and suitable for general-purpose screening of a wide range of organic molecules.[15]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial: 40 °C, hold for 5 min (to separate volatile solvents).

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full Scan from m/z 35 to 500.

-

-

Sample Preparation: Prepare a ~5 mg/mL solution of the sample in a high-purity solvent not expected to be present, such as Dichloromethane.

NMR Spectroscopy: The Definitive Structural Arbiter

Causality: NMR is unparalleled for the definitive structural confirmation of the main component and the elucidation of unknown impurities.[16][17] While chromatography separates, NMR identifies. It provides atom-level connectivity information, making it the ultimate tool for distinguishing between closely related isomers that might co-elute or be misidentified by other methods. Quantitative NMR (qNMR) can also provide a highly accurate assay value without the need for a specific reference standard of the same compound.[16]

Experimental Protocol: Structural Confirmation and Purity by NMR

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known amount of a high-purity internal standard (e.g., maleic anhydride) for qNMR analysis.

-

Experiments to Acquire:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals: two aromatic singlets, one O-CH₃ singlet, one N-CH₃ singlet, and a broad N-H singlet (if the precursor is present).

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals by mapping their through-bond correlations. For example, an HMBC experiment will show a correlation between the N-methyl protons and the N-methyl carbon, confirming their connection.[16][18]

-

-

Data Analysis: Integrate the signals of the main component against the known internal standard to calculate a precise mass purity. Analyze minor signals to identify and quantify structural impurities.

An Integrated Workflow: From Sample to Certificate

A trustworthy analysis is a systematic one. The following workflow demonstrates how these techniques are integrated to build a complete purity profile, ensuring all potential impurities are investigated in a logical sequence. This approach aligns with the principles of Quality by Design (QbD) and meets the expectations of regulatory bodies.[2][19][20]

Caption: Integrated workflow for comprehensive API purity analysis.

Conclusion: A Commitment to Scientific Integrity

The purity analysis of a compound like 4,5-Dibromo-2-methoxy-N-methylaniline is a multi-faceted endeavor that forms the bedrock of quality assurance. By moving beyond a single measurement and adopting an integrated, orthogonal strategy, we build a robust and defensible data package. This approach, which begins with understanding the synthetic process and culminates in the synergistic use of HPLC, GC-MS, and NMR, ensures that the purity statement is not just a number, but a testament to the molecule's well-characterized and controlled nature. This commitment to scientific rigor is non-negotiable for ensuring the safety and efficacy of the materials that advance modern science and medicine.

References

-

Veeprho. Aniline Impurities and Related Compound. [Link]

-

Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342-348. [Link]

-

ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. [Link]

-

BfArM. (2023). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

-

W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

-

ResearchGate. (n.d.). Determination of methylal, dimethyl carbonate and N-methyl aniline in motor gasoline by GC-MS method. [Link]

-

U.S. Food and Drug Administration. (2006). Active Pharmaceutical Ingredient (API) Process Inspection. [Link]

-

National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (n.d.). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). [Link]

-